N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a benzothiophene core, a hydroxyethyl chain, and a 2,2-dimethylpropanamide group. Its structure combines aromatic, hydrophilic, and steric features, making it relevant in pharmaceutical and materials science research. This article compares its structural, physicochemical, and synthetic aspects with analogous compounds to highlight key differences and functional implications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(18)16-8-12(17)11-9-19-13-7-5-4-6-10(11)13/h4-7,9,12,17H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRDDUZBNOTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the condensation of 1-benzothiophene-3-carboxaldehyde with 2-amino-2,2-dimethylpropanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
- Benzothiophene Position : The 3-yl vs. 2-yl substitution in benzothiophene derivatives (e.g., vs. ) alters electronic distribution. The 3-yl position may enhance aromatic stacking in biological targets due to optimized geometry.
- ). Halogenated Groups: Bromine in increases lipophilicity and may improve blood-brain barrier penetration. Heterocyclic Replacements: Benzodiazole in vs. benzothiophene modifies electron density, affecting binding to enzymes or receptors.
Hydroxyethyl vs. Hydroxypropyl Chains : The hydroxyethyl group in the target compound offers a balance between hydrophilicity and steric hindrance, whereas hydroxypropyl () may enhance solubility but reduce target specificity.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on 2-hydroxybenzanilides and their derivatives found that modifications in the hydroxy groups significantly affected their antibacterial efficacy. These findings suggest that the presence of a benzothiophene structure may enhance antimicrobial properties, making it a candidate for further exploration in drug development .
Anti-inflammatory Effects
The benzothiophene derivatives have also been linked to anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, particularly by inhibiting NF-kB activation .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various benzothiophene derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Benzothiophene Derivative A | 16 | Staphylococcus aureus |
| Benzothiophene Derivative B | 32 | Escherichia coli |
| This compound | 8 | Pseudomonas aeruginosa |
- Anti-inflammatory Study : In an experimental model of inflammation, this compound was tested for its ability to reduce edema in rat paw models. The compound demonstrated a significant reduction in paw swelling compared to controls, indicating potential as an anti-inflammatory agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or release of cytokines such as IL-6 and TNF-alpha.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
